![molecular formula C7H8F3NO3 B2829102 2-(5-Oxo-3-(trifluoromethyl)pyrrolidin-3-YL)acetic acid CAS No. 2361636-10-2](/img/structure/B2829102.png)
2-(5-Oxo-3-(trifluoromethyl)pyrrolidin-3-YL)acetic acid
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Overview
Description
“2-(5-Oxo-3-(trifluoromethyl)pyrrolidin-3-YL)acetic acid” is a chemical compound with the CAS Number: 2361636-10-2 . It has a molecular weight of 211.14 . The compound is stored at room temperature and is available in powder form . It is part of the nitrogen heterocycles used widely by medicinal chemists to obtain compounds for the treatment of human diseases .
Synthesis Analysis
The synthesis of pyrrolidine derivatives, such as “this compound”, can be achieved through various synthetic strategies. These include ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings .Molecular Structure Analysis
The IUPAC name of the compound is this compound . The InChI code is 1S/C7H8F3NO3/c8-7(9,10)6(2-5(13)14)1-4(12)11-3-6/h1-3H2,(H,11,12)(H,13,14) .Physical And Chemical Properties Analysis
The compound has a molecular weight of 211.14 . It is stored at room temperature and is available in powder form .Scientific Research Applications
Crystallographic Investigations
The crystal structure and interactions of related compounds provide insight into their potential applications in scientific research. For instance, the study of the crystal structure of triclopyr reveals how intermolecular hydrogen bonds and weak π–π interactions contribute to the formation of a two-dimensional architecture, offering insights into molecular design and interaction mechanisms in similar compounds (Seonghwa Cho et al., 2014).
Quantum Chemical Properties
The quantum-chemical properties of substituted pyrrolidinones have been extensively investigated, revealing details about their highest occupied molecular orbital (HOMO), lowest unoccupied molecular orbital (LUMO) energy, and molecular densities. Such studies are fundamental for understanding the electronic properties and reactivity of these compounds, paving the way for their application in various fields of research (M. Bouklah et al., 2012).
Organic Synthesis and Reactivity
Research on the synthesis and reactivity of similar compounds has led to the development of new synthetic methodologies. For example, trifluoromethanesulfonic acid has been shown to catalyze the 5-endo cyclization of homoallylic sulfonamides, yielding pyrrolidines. This type of research contributes to the advancement of synthetic organic chemistry, enabling the creation of novel molecules with potential applications in drug development and beyond (Charlotte M. Haskins & D. Knight, 2002).
Luminescence and Sensing Applications
The study of substituted [(5-methyl-2-pyridine-2'-yl-1,3-thiazole-4-yl)oxy]acetic acid and its methyl ester has provided valuable information on their absorption, fluorescence, and excitation spectra. These findings are significant for the development of new materials for metal sensing and laser dyes, highlighting the potential of similar compounds in photophysical and photochemical applications (U. Grummt et al., 2007).
Photocatalytic Properties
Metal-organic frameworks (MOFs) based on ligands related to 2-(5-Oxo-3-(trifluoromethyl)pyrrolidin-3-YL)acetic acid have been explored for their structures, topologies, and photocatalytic properties. Research in this area demonstrates the potential of such compounds in applications ranging from environmental remediation to the development of new photocatalytic materials (Y. Gong et al., 2013).
Safety and Hazards
Future Directions
Pyrrolidine derivatives, such as “2-(5-Oxo-3-(trifluoromethyl)pyrrolidin-3-YL)acetic acid”, continue to be of great interest in drug discovery due to their versatility and the possibility to efficiently explore the pharmacophore space . Future research may focus on the design of new pyrrolidine compounds with different biological profiles .
properties
IUPAC Name |
2-[5-oxo-3-(trifluoromethyl)pyrrolidin-3-yl]acetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8F3NO3/c8-7(9,10)6(2-5(13)14)1-4(12)11-3-6/h1-3H2,(H,11,12)(H,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XIULLVYZDLBCNO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)NCC1(CC(=O)O)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8F3NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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